![molecular formula C16H12N4O3 B14354554 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one CAS No. 90735-55-0](/img/structure/B14354554.png)
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a methyl group, and a diazenyl linkage to a nitrophenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-nitroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methylquinolin-2(1H)-one under basic conditions to form the desired diazenyl compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one involves its interaction with cellular targets such as enzymes and receptors. The diazenyl linkage and nitrophenyl group play crucial roles in its biological activity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.
類似化合物との比較
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl substitutions, which confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
90735-55-0 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC名 |
1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O3/c1-19-15-8-3-2-5-11(15)9-14(16(19)21)18-17-12-6-4-7-13(10-12)20(22)23/h2-10H,1H3 |
InChIキー |
CTAWAJADCDPUAO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


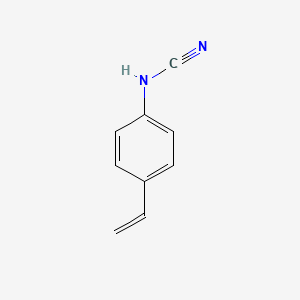
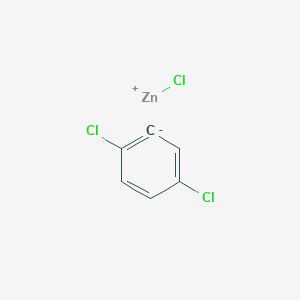
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

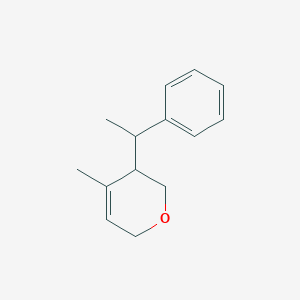
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
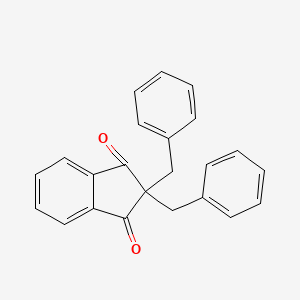
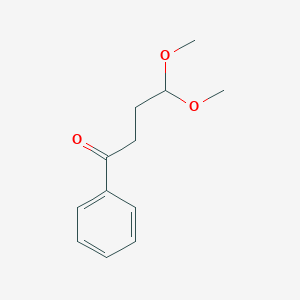
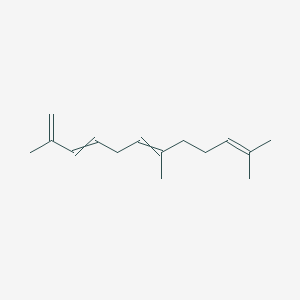
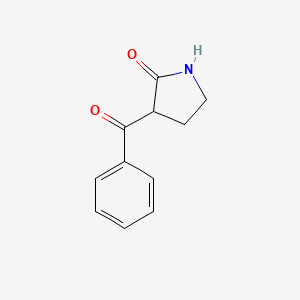
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
